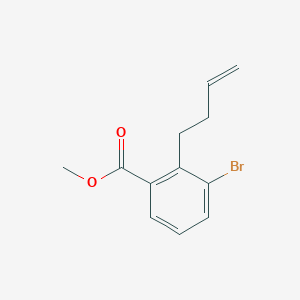

Methyl 3-bromo-2-but-3-en-1-ylbenzoate

Description

Methyl 3-bromo-2-but-3-en-1-ylbenzoate is an organic compound featuring a benzoate ester core substituted with a brominated allylic chain. Its structure combines a methyl ester group at the carboxyl position, a bromine atom at the 3-position, and a but-3-en-1-yl chain at the 2-position of the benzene ring. While direct studies on this compound are scarce, its structural analogs and synthetic pathways provide insight into its properties and applications .

Properties

Molecular Formula |

C12H13BrO2 |

|---|---|

Molecular Weight |

269.13 g/mol |

IUPAC Name |

methyl 3-bromo-2-but-3-enylbenzoate |

InChI |

InChI=1S/C12H13BrO2/c1-3-4-6-9-10(12(14)15-2)7-5-8-11(9)13/h3,5,7-8H,1,4,6H2,2H3 |

InChI Key |

YGQFGQYLISNVGN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Br)CCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-arylamino-2-benzoylaminobut-2-enoate (3)

- Structural Differences: Replaces the bromine atom with a benzoylamino group and introduces an aryl amine at the 3-position.

- This compound undergoes cyclization with PPA (polyphosphoric acid) to form oxazoloquinolines or imidazole carboxylates .

- Synthetic Utility : Used to synthesize heterocycles, contrasting with the brominated analog, which may favor halogenation or coupling reactions.

Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate

- Structural Differences : Features chloro and trifluoromethoxy substituents in addition to bromine.

- Chlorine at the 2-position may sterically hinder reactions compared to the allylic chain in the target compound .

- Applications : Likely used in agrochemicals due to halogenated aromatic systems’ stability and bioactivity.

Methyl 2-benzoylamino-3-oxobutanoate (1)

- Functional Groups: Contains a ketone and benzoylamino group instead of bromine and alkene.

- Reactivity: The ketone enables condensation reactions (e.g., with aryl amines to form enaminones), whereas the bromo-alkene in the target compound may participate in Diels-Alder or Suzuki-Miyaura couplings .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted logP* |

|---|---|---|---|

| Methyl 3-bromo-2-but-3-en-1-ylbenzoate | ~259.1 | Bromo, but-3-en-1-yl, methyl ester | 3.2 |

| Methyl 3-arylamino-2-benzoylaminobut-2-enoate | ~324.3 | Benzoylamino, aryl amine | 2.8 |

| Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate | ~333.5 | Bromo, chloro, trifluoromethoxy | 4.1 |

*Estimated using fragment-based methods.

Key Research Findings

- Electrophilic Reactivity : The bromine atom in this compound likely directs electrophilic attacks to the para position of the benzene ring, similar to halogenated benzoates .

- Allylic Bromine Lability: The allylic bromine may undergo elimination or substitution under basic conditions, contrasting with non-allylic analogs (e.g., methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate), where bromine is more stable .

- Thermal Stability : The conjugated alkene may enhance thermal stability compared to saturated chains, as seen in allyl-substituted esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.